![molecular formula C20H17FN4OS B2905029 3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-93-5](/img/structure/B2905029.png)
3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C20H17FN4OS. It belongs to the class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound of interest is part of a broader class of fluorinated benzothiazoles and related derivatives that have been investigated for various biological activities. One significant area of research involves the synthesis of hybrid molecules containing fluorine, thiazole, and other heterocyclic systems, which are explored for their antimicrobial, antilipase, and antiurease activities. Notably, some derivatives have shown promising results against microorganisms, demonstrating good to moderate antimicrobial activity (Başoğlu et al., 2013).
Antimicrobial and Anticancer Activities
Further research on fluorinated 1,2,4-triazolo and benzothiazole derivatives has revealed their potential in antimicrobial and anticancer applications. Novel compounds in this class have been prepared and evaluated for their antimicrobial efficacy as well as cytotoxic activity against several human cancer cell lines, identifying promising candidates for further investigation (Kumbhare et al., 2014; Desai et al., 2013).
Anti-Influenza Virus Activity
In the realm of antiviral research, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and tested for anti-influenza A virus activity, particularly against the H5N1 subtype. Some of these compounds demonstrated significant antiviral activities, offering a promising direction for developing new anti-influenza agents (Hebishy et al., 2020).
Anticancer Activity
The investigation of fluorinated triazolothiadiazoles for their anticancer properties has also been a focus. These studies include the synthesis and screening of compounds for their antiproliferative potency against various cancer cell lines, identifying derivatives with moderate to good antiproliferative activity. This research points towards the potential of these compounds in the development of new anticancer drugs (Chowrasia et al., 2017).
Anti-inflammatory and Analgesic Agents
Additionally, thiazolo[3,2-b]-1,2,4-triazole derivatives substituted with flurbiprofen have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibited notable analgesic and anti-inflammatory effects without inducing gastric lesions, suggesting their potential as safer therapeutic agents (Doğdaş et al., 2007).
Antifungal and Antibacterial Activity
The antimicrobial activity of fluorinated benzisothiazolones and dithiobis(benzamides) has been assessed, with several compounds showing high activity against fungi and Gram-positive microorganisms. This research provides insights into structure-activity relationships and highlights the potential of fluorinated compounds in antimicrobial therapy (Carmellino et al., 1994).
Direcciones Futuras
Thiazoles, including this compound, have shown significant potential in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of this compound and optimizing its chemical properties for better efficacy and safety.
Mecanismo De Acción
Target of Action
The compound, 3-fluoro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, is a complex molecule that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have multiple molecular and cellular effects
Propiedades
IUPAC Name |
3-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-13-4-2-5-14(10-13)18-23-20-25(24-18)17(12-27-20)8-9-22-19(26)15-6-3-7-16(21)11-15/h2-7,10-12H,8-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKIXGPGYDTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
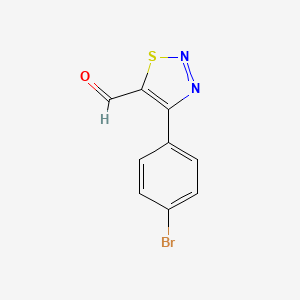
![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)
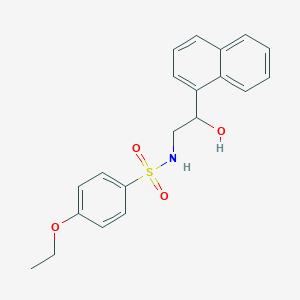

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

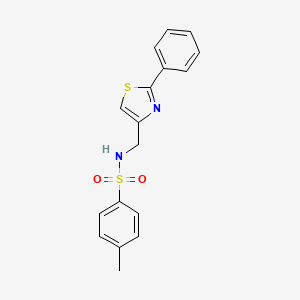
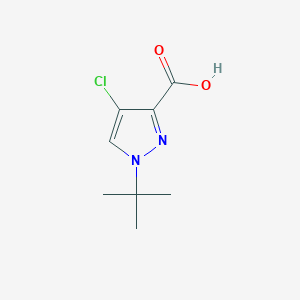
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)

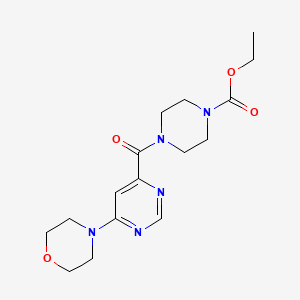
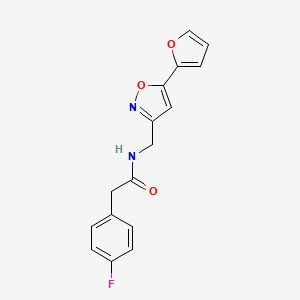
![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)

